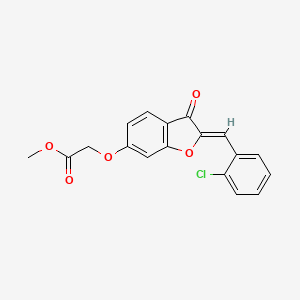

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Vue d'ensemble

Description

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzofuran core, a chlorobenzylidene moiety, and an ester functional group, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

-

Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.

-

Introduction of the Chlorobenzylidene Group: : The next step involves the introduction of the 2-chlorobenzylidene group. This can be done via a Knoevenagel condensation reaction, where the benzofuran derivative reacts with 2-chlorobenzaldehyde in the presence of a base such as piperidine.

-

Esterification: : The final step is the esterification of the hydroxyl group on the benzofuran ring with methyl bromoacetate. This reaction typically requires a base such as potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

-

Substitution: : The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives in various chemical reactions.

Biology

Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the chlorobenzylidene group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ester functional group can be modified to improve pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable benzofuran core and reactive functional groups.

Mécanisme D'action

The mechanism of action of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzylidene group can form interactions with active sites, while the benzofuran core provides a stable scaffold. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-((2-(benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

Ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with an ethyl ester group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the 2-chlorobenzylidene group in (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate distinguishes it from other benzofuran derivatives, potentially enhancing its reactivity and biological activity. The specific configuration (Z) also plays a crucial role in its interaction with molecular targets, making it unique compared to its (E) isomer or other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is (Z)-methyl 2-[(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl] oxyacetate . Its molecular formula is , and it features a chlorobenzylidene group attached to a dihydrobenzofuran ring structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors involved in various cellular processes, leading to potential therapeutic effects such as:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Effects : It may inhibit cell proliferation and induce apoptosis in cancer cells.

- Tyrosinase Inhibition : The compound has shown potential in inhibiting mushroom tyrosinase, an enzyme involved in melanin production.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. In vitro tests revealed effective inhibition against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, in studies using B16F10 melanoma cells, the compound showed significant inhibition of cell viability with an IC50 value of approximately 15 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| B16F10 (melanoma) | 15 |

| HT29 (colon cancer) | 20 |

| MCF7 (breast cancer) | 25 |

Tyrosinase Inhibition

The compound's ability to inhibit tyrosinase was evaluated against standard substrates. It demonstrated potent inhibitory activity with an IC50 value lower than that of kojic acid, a known inhibitor.

| Compound | IC50 Value (µM) |

|---|---|

| Kojic Acid | 24.09 |

| (Z)-Methyl Compound | 13.75 |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial properties of various benzofuran derivatives, including this compound. The results indicated that modifications to the benzofuran structure could enhance antimicrobial potency against resistant strains .

- Anticancer Investigations : Research conducted on the cytotoxic effects of this compound on B16F10 cells showed that it could significantly reduce cell viability without inducing cytotoxicity at lower concentrations . This suggests a selective action that could be harnessed for therapeutic applications.

Propriétés

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-22-17(20)10-23-12-6-7-13-15(9-12)24-16(18(13)21)8-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAXNMAEHOMPQV-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.